molecular formula C15H24N4O B2504343 N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide CAS No. 1797656-37-1

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide

Cat. No. B2504343
CAS RN: 1797656-37-1
M. Wt: 276.384
InChI Key: XMOHTNDTCQQXRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of these compounds were elucidated using various techniques. X-ray diffraction was a common method used to determine the crystal structures of the synthesized compounds . The crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, for example, was analyzed and found to belong to the monoclinic space group with specific cell dimensions and exhibited intermolecular hydrogen bonds that stabilize the structure .

Chemical Reactions Analysis

The papers provided do not detail extensive chemical reactions involving the compound "N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide" specifically. However, they do discuss the reactivity of similar pyrimidinyl compounds. For instance, the reactivity of fluorescent N-/purin-6-yl/pyridinium salts, which are side-products in oligonucleotide synthesis, was investigated, showing high reactivity towards certain reagents used in oligonucleotide chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various spectroscopic methods. The FTIR, 1HNMR, and UV-Visible spectroscopy were used to characterize the compounds . Additionally, computational methods such as Density Functional Theory (DFT) were employed to compute the physical properties and antimicrobial activity was assessed using the disk well diffusion method . The molecular docking studies provided insights into the interaction of these compounds with biological targets .

Biological Activities

The biological activities of these compounds were also investigated. The compound synthesized in paper showed weak herbicidal activity. In paper , molecular docking studies suggested potential for drug design against chronic myelogenous leukemia. The compound in paper was studied for its antimicrobial activity, and the compound in paper exhibited good antifungal activity against several pathogens.

Scientific Research Applications

Cognitive Disorders

One of the primary applications of derivatives related to N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is in the treatment of cognitive disorders. A derivative, identified through structure-based drug design and parallel synthetic chemistry, has shown potential as a selective brain penetrant PDE9A inhibitor. This compound, with excellent pharmacokinetic properties, has advanced into clinical trials for the treatment of cognitive disorders. It has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid (CSF) of rodents, exhibit procognitive activity in several rodent models, and show synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. Clinical trials have confirmed its tolerability in humans and its ability to elevate cGMP in CSF, validating its role as a pharmacological tool for testing clinical hypotheses related to cGMP signaling or cognition impairment (Verhoest et al., 2012).

Plant Growth Stimulation

Research into derivatives of this compound has also explored their effects on plant growth. Preliminary biological screening of new derivatives, synthesized through reactions involving 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, revealed a pronounced plant growth-stimulating effect. These effects were observed at levels of 65–87% relative to heteroauxin, suggesting potential agricultural applications for these compounds (Pivazyan et al., 2019).

Synthesis of New Compounds with Biological Activities

The structural framework of this compound serves as a basis for synthesizing new compounds with varied biological activities. These include potential antibacterial, antifungal, and anticancer applications. For instance, novel compounds synthesized with this structure have been evaluated for their antifungal activity, showing efficacy against various fungal pathogens. This highlights the compound's role in the development of new therapeutics with potential applications in medicine and agriculture (Si, 2009).

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. Given the pronounced plant growth stimulating effect of the synthesized compounds , they could be investigated for use in agriculture. Additionally, considering the anti-tubercular activity of similar compounds , this compound could be studied for potential medicinal applications.

properties

IUPAC Name

N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-3-4-7-14(20)16-11-13-10-12(2)17-15(18-13)19-8-5-6-9-19/h10H,3-9,11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOHTNDTCQQXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=NC(=C1)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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